molecular formula C16H23ClN2O2S B216459 N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea

N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea

Cat. No. B216459
M. Wt: 342.9 g/mol
InChI Key: YGAVGYCCUISNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea, also known as CPTU, is a chemical compound that has received significant attention in scientific research due to its potential therapeutic properties. CPTU belongs to a class of compounds known as thioureas, which have been found to exhibit a variety of biological activities. In

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea is not fully understood, but it has been found to interact with several molecular targets. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has been found to inhibit the activity of monoamine oxidase-B, as mentioned previously.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has been found to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has been found to increase the levels of dopamine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea is its high potency, which allows for the use of lower concentrations in lab experiments. However, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea is also known to be unstable in solution, which can limit its use in certain experimental settings. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has been found to exhibit cytotoxicity at high concentrations, which can be a limitation in certain assays.

Future Directions

There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea. One area of interest is the development of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea derivatives with improved stability and potency. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea and its potential use in the treatment of various diseases. Finally, the use of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea is a chemical compound that has shown potential therapeutic properties in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea involves the reaction of 4-chloro-2,5-dimethoxyaniline with cycloheptylisothiocyanate in the presence of a base such as potassium carbonate. The resulting product is purified by recrystallization to obtain N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea as a white solid.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has been studied extensively for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to inhibit the activity of monoamine oxidase-B, an enzyme that is involved in the breakdown of dopamine.

properties

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea

Molecular Formula

C16H23ClN2O2S

Molecular Weight

342.9 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)-3-cycloheptylthiourea

InChI

InChI=1S/C16H23ClN2O2S/c1-20-14-10-13(15(21-2)9-12(14)17)19-16(22)18-11-7-5-3-4-6-8-11/h9-11H,3-8H2,1-2H3,(H2,18,19,22)

InChI Key

YGAVGYCCUISNEQ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=S)NC2CCCCCC2)OC)Cl

Canonical SMILES

COC1=CC(=C(C=C1NC(=S)NC2CCCCCC2)OC)Cl

Origin of Product

United States

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